molecular formula C4H3KN2O3 B1455494 Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 1240605-84-8

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1455494
CAS No.: 1240605-84-8
M. Wt: 166.18 g/mol
InChI Key: NBBFQIVKIMZODB-UHFFFAOYSA-M
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Description

Nomenclature, Classification, and Structural Features

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate possesses the molecular formula C4H3KN2O3 and a molecular weight of 166.18 grams per mole. The compound is officially designated under the Chemical Abstracts Service registry number 1240605-84-8, with the International Union of Pure and Applied Chemistry systematic name being potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate. The structural framework consists of a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms positioned at the 1,2,4-positions respectively, with a methyl group attached at position 3 and a carboxylate group at position 5.

The compound's structural representation follows the Simplified Molecular Input Line Entry System notation as CC1=NOC(=N1)C(=O)[O-].[K+], clearly indicating the ionic nature of the potassium salt. The parent compound from which this potassium salt is derived is 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which possesses the PubChem Compound Identifier 21522757. This structural relationship is fundamental to understanding the compound's chemical behavior and biological activity profile.

Within the broader classification system of heterocyclic compounds, this compound belongs to the azole family, specifically the oxadiazole subfamily. The oxadiazole ring system exists in four distinct isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The 1,2,4-oxadiazole isomer, which forms the core structure of the compound under investigation, is distinguished from other isomers by its specific nitrogen and oxygen atom positioning and associated electronic properties.

The crystalline structure of this compound typically manifests as a white to yellow crystalline powder. The presence of the potassium ion significantly influences the compound's physical properties, particularly its enhanced water solubility compared to the parent carboxylic acid. This increased solubility is attributed to the ionic character introduced by the potassium counterion, which facilitates hydrogen bonding interactions with water molecules.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C4H3KN2O3
Molecular Weight 166.18 g/mol
Chemical Abstracts Service Number 1240605-84-8
Simplified Molecular Input Line Entry System CC1=NOC(=N1)C(=O)[O-].[K+]
International Chemical Identifier Key NBBFQIVKIMZODB-UHFFFAOYSA-M
Physical Appearance White to Yellow Crystalline Powder
Parent Compound Identifier 21522757

The electronic structure of the 1,2,4-oxadiazole ring system exhibits unique characteristics that distinguish it from other heterocyclic compounds. Research indicates that among five-membered heterocyclic systems, 1,2,4-oxadiazole demonstrates relatively low aromaticity with specific aromatic indices, making it prone to various rearrangement reactions under certain conditions. This reduced aromaticity contributes to the compound's reactivity profile and influences its biological activity mechanisms.

The substitution pattern of this compound follows the standard nomenclature where the methyl group occupies position 3 and the carboxylate functionality is located at position 5 of the oxadiazole ring. This specific substitution pattern is crucial for the compound's biological activity, as modifications to these positions can significantly alter pharmacological properties. The carboxylate group in particular serves as a key pharmacophore element that can participate in hydrogen bonding interactions with biological targets.

Historical Context and Significance of Oxadiazole Derivatives

The historical development of oxadiazole chemistry traces back to 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole heterocycle, originally classifying it as azoxime or furo[ab1]. This pioneering work established the foundation for what would become an extensively studied class of heterocyclic compounds with remarkable biological and pharmaceutical significance. Over the subsequent century, the uncommon potential of 1,2,4-oxadiazoles attracted considerable attention from medicinal chemists, leading to the discovery of several commercially available drugs containing the 1,2,4-oxadiazole structural unit.

The significance of oxadiazole derivatives in pharmaceutical applications has been particularly pronounced in recent decades. Notable examples of commercially available drugs incorporating 1,2,4-oxadiazole moieties include Oxolamine and Prenoxdiazine (cough suppressants), Butalamine (vasodilator), Fasiplon (nonbenzodiazepine anxiolytic drug), Pleconaril (antiviral drug), Ataluren (Duchenne muscular dystrophy treatment), and Proxazole (functional gastrointestinal disorders treatment). These diverse therapeutic applications demonstrate the versatility of the 1,2,4-oxadiazole scaffold in drug design and development.

The interest in 1,2,4-oxadiazole biological applications has shown remarkable growth, with research activity doubling in the past fifteen years according to scientific literature analysis. This increased attention is attributed to the unique bioisosteric properties of the 1,2,4-oxadiazole ring, which serves as an effective replacement for ester and amide moieties in pharmaceutical compounds. The bioisosteric equivalence is particularly valuable when the instability of ester or amide groups becomes problematic, such as in cases where hydrolysis may occur under physiological conditions.

One of the most remarkable aspects of 1,2,4-oxadiazole derivatives is their occurrence in natural products, making them unique among oxadiazole isomers. In 2011, researchers isolated two indole alkaloids, Phidianidine A and Phidianidine B, from the sea slug Opisthobranch Phidiana militaris. These naturally occurring compounds demonstrated in vitro cytotoxic activity against both tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblast cells. Additionally, both compounds exhibited selective agonist properties against protein-tyrosine phosphatase 1B and chemokine receptor type 4.

Another significant natural product containing the 1,2,4-oxadiazole ring is Quisqualic acid, obtained from seeds of Quisqualis indica. This alanine derivative exhibits affinity to metabotropic glutamate receptor type II and IV, which represent attractive molecular targets for treating stroke, epilepsy, and neurodegenerative disorders. The presence of 1,2,4-oxadiazole rings in these natural products validates the biological relevance of this heterocyclic system and provides insight into potential therapeutic mechanisms.

Table 2: Historical Milestones in 1,2,4-Oxadiazole Research and Development

Year Milestone Significance Reference
1884 First synthesis by Tiemann and Krüger Foundation of oxadiazole chemistry
2011 Discovery of Phidianidine A and B First natural 1,2,4-oxadiazole alkaloids
2014 Discovery as non-β-lactam antibiotics New class of antimicrobial agents
Recent Doubled research interest (last 15 years) Increased pharmaceutical applications

The pharmaceutical significance of oxadiazole derivatives extends beyond individual drug examples to encompass broader therapeutic categories. Research has documented that 1,2,4-oxadiazole compounds exhibit diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. These compounds have also demonstrated inhibitory activity against various enzymes and receptors, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase.

The development of this compound as a research compound represents part of this broader historical trajectory of oxadiazole derivative development. The compound's structural features align with established patterns of successful oxadiazole-based pharmaceuticals, particularly in terms of the positioning of functional groups and the presence of the carboxylate moiety that can enhance water solubility and bioavailability.

In 2014, Chang and coworkers utilized in silico screening methods to discover 1,2,4-oxadiazole-derived compounds as a new class of non-β-lactam antibiotics. This discovery represented a significant advancement in antimicrobial research, as it identified oxadiazole derivatives as potential alternatives to traditional β-lactam antibiotics. The research demonstrated that these compounds could exhibit antimicrobial activity against resistant bacterial strains, addressing a critical need in modern medicine.

Research Objectives and Scope of Analysis

The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation within medicinal chemistry and pharmaceutical science. Contemporary research efforts focus on elucidating the compound's potential therapeutic applications, understanding its mechanism of action at the molecular level, and developing synthetic methodologies for efficient preparation of this and related oxadiazole derivatives. The scope of current analytical investigations extends from fundamental chemical characterization to advanced biological activity screening against various pathological targets.

One significant research objective involves the systematic evaluation of this compound as a scaffold for antimicrobial agent development. Recent studies have identified 1,2,4-oxadiazole derivatives as promising non-β-lactam antibiotics, with researchers designing new compounds by maintaining common structural features while varying specific substituents to optimize antimicrobial activity. The research methodology typically involves fixing the 1,2,4-oxadiazole core structure and systematically modifying substituents at different positions to establish structure-activity relationships.

The investigation of bioisosteric properties represents another crucial research dimension for this compound. Systematic comparative studies have examined matched pairs of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers to understand their differential biological properties. These investigations have revealed that the 1,3,4-oxadiazole isomers generally demonstrate approximately one order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole counterparts. Additionally, significant differences have been observed in metabolic stability, human ether-à-go-go-related gene inhibition, and aqueous solubility profiles between these isomeric forms.

Research scope in this area encompasses comprehensive structure-activity relationship studies designed to optimize the biological activity profile of this compound derivatives. These investigations typically involve systematic synthesis of compound libraries with varied substitution patterns, followed by biological screening against multiple therapeutic targets. The research methodology includes evaluation of antimicrobial activity against Staphylococcus aureus strains (including methicillin-resistant variants), Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Current analytical objectives also focus on understanding the physicochemical properties that contribute to the biological activity of this compound. Research investigations examine parameters such as molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity to establish relationships between chemical structure and biological function. These studies are essential for rational drug design approaches that seek to optimize therapeutic efficacy while minimizing adverse effects.

Table 3: Current Research Objectives and Methodological Approaches

Research Objective Methodological Approach Expected Outcomes Reference
Antimicrobial Activity Evaluation Screening against resistant bacterial strains Novel antibiotic development
Structure-Activity Relationship Studies Systematic substitution pattern analysis Optimized therapeutic compounds
Bioisosteric Property Investigation Comparative isomer analysis Enhanced drug design strategies
Physicochemical Characterization Comprehensive property profiling Improved bioavailability predictions

The scope of synthetic methodology development represents a parallel research objective aimed at establishing efficient and scalable preparation routes for this compound and related derivatives. Research efforts in this area focus on optimizing reaction conditions, improving yields, and developing environmentally sustainable synthetic approaches. Contemporary synthetic strategies typically involve heterocyclization reactions between amidoximes and carboxylic acid derivatives, with ongoing efforts to enhance reaction efficiency and reduce environmental impact.

Future research directions for this compound include advanced mechanistic studies to elucidate the precise molecular interactions responsible for biological activity. These investigations employ computational modeling approaches, including molecular docking studies and quantum mechanical calculations, to understand binding interactions with specific biological targets. The research scope also encompasses pharmacokinetic and pharmacodynamic studies to evaluate the compound's behavior in biological systems and optimize its therapeutic potential.

The analytical scope includes comprehensive spectroscopic and spectrometric characterization using nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and other analytical techniques to confirm structural identity and purity. These analytical methods are essential for quality control in both research and potential pharmaceutical applications. Advanced analytical approaches also include stability studies under various environmental conditions to understand degradation pathways and establish appropriate storage and handling protocols.

Research objectives in the area of formulation development focus on enhancing the bioavailability and therapeutic efficacy of this compound through optimized delivery systems. These investigations examine various formulation strategies, including solid dispersion systems, nanoparticle formulations, and controlled-release mechanisms, to improve the compound's pharmaceutical performance. The research scope encompasses both in vitro dissolution studies and in vivo bioavailability assessments to validate formulation approaches.

Properties

IUPAC Name

potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBFQIVKIMZODB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716885
Record name Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240605-84-8
Record name Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Approach: Cyclization of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives such as esters or acid chlorides. For the 3-methyl derivative, the amidoxime is prepared from the corresponding nitrile precursor.

  • Step 1: Preparation of the amidoxime by reaction of 3-methyl nitrile with hydroxylamine.
  • Step 2: Cyclization of the amidoxime with a carboxylic acid derivative (e.g., ester or acid chloride) under dehydrating conditions to form the 1,2,4-oxadiazole ring.
  • Step 3: Hydrolysis of ester intermediates if necessary to yield the free carboxylic acid.

This approach is well-documented for related oxadiazole derivatives and offers good yields with control over substitution patterns on the ring.

Formation of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

Once the acid is obtained, the potassium salt is prepared by neutralization:

  • Neutralization Reaction: The 3-methyl-1,2,4-oxadiazole-5-carboxylic acid is reacted with potassium hydroxide in an aqueous or aqueous/alcoholic medium.
  • Conditions: Typically performed at ambient or slightly elevated temperatures to ensure complete conversion.
  • Isolation: The potassium salt precipitates or remains in solution depending on solvent choice and can be isolated by filtration or crystallization.

This method is straightforward and widely used for preparing potassium carboxylates from their corresponding acids.

Industrial and Patent-Documented Methods for Related Oxadiazole Carboxylates

A patent (CN104974106A) describes a synthetic method for 5-alkyl--oxadiazole-2-carboxylic acid esters, which can be hydrolyzed to potassium salts. Although this patent focuses on the 1,3,4-oxadiazole isomer, the general approach provides insight into industrially viable methods for oxadiazole carboxylates:

  • Three-step process:
    • Formation of key intermediates such as substituted tetrazoles.
    • Selective acylation at nitrogen atoms.
    • Rearrangement and ring-closure to yield oxadiazole esters.
  • Hydrolysis: Ester hydrolysis with potassium hydroxide in ethanol/water mixtures yields potassium oxadiazole carboxylates.
  • Advantages: Avoids highly toxic reagents, uses inexpensive raw materials, and is suitable for scale-up.

While the patent is for a different oxadiazole isomer, the hydrolysis step and salt formation are directly relevant to this compound preparation.

Research Findings and Characterization

  • Purity and Yield: Controlled reaction conditions, such as temperature and reaction time, are critical to maximize yield and purity.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for confirming the structure and purity of the synthesized potassium salt.
  • Molecular Weight: The compound has a molecular weight of approximately 166.18 g/mol.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Amidoxime formation 3-methyl nitrile + hydroxylamine 3-methyl amidoxime Typically in aqueous or alcoholic media
2 Cyclization Amidoxime + carboxylic acid derivative + dehydrating agent 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (or ester) Control temp/time for ring closure
3 Hydrolysis (if ester intermediate) Ester + KOH in ethanol/water 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt Neutralization step to form potassium salt

Notes on Methodology

  • The synthesis requires careful control of reaction parameters to avoid side reactions and ensure high purity.
  • The potassium salt form enhances solubility and stability, useful for further applications.
  • The synthetic route avoids hazardous reagents, favoring safer and industrially scalable processes.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while substitution reactions can produce various substituted oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate is significant in the synthesis of bioactive compounds, particularly as a precursor in the development of pharmaceuticals.

Synthesis of Antiviral Agents

One notable application is its role in synthesizing Raltegravir, an integrase inhibitor used for treating HIV. The compound serves as an intermediate in the preparation of various derivatives that enhance the efficacy of antiviral therapies. A patent indicates a method involving this compound to produce Raltegravir with improved properties .

Compound Role Reference
RaltegravirHIV integrase inhibitor
This compoundIntermediate for synthesis

Structure-Activity Relationship Studies

Research has demonstrated that derivatives of oxadiazoles exhibit diverse biological activities. For instance, studies on related compounds have shown promising results as PPAR agonists, which are crucial for metabolic regulation .

Compound PPARα EC50 (nM) PPARγ EC50 (nM) CYP3A4 Inhibition (%)
22a1.65.588
292.933110
332.76.983

Agricultural Applications

The compound has potential uses in agriculture as a biopesticide or herbicide due to its ability to interact with specific biological pathways in plants and pests.

Materials Science

In materials science, this compound can be utilized in the development of advanced materials due to its thermal stability and unique electronic properties.

Polymer Chemistry

The incorporation of oxadiazole moieties into polymer matrices can enhance their thermal and mechanical properties. Research suggests that polymers containing oxadiazole groups exhibit improved resistance to thermal degradation and better mechanical performance .

Case Study: Synthesis of Raltegravir Derivatives

A study detailed a method for synthesizing various Raltegravir derivatives using this compound as a key intermediate. The derivatives exhibited enhanced antiviral activity compared to the parent compound .

Case Study: Herbicidal Testing

In a controlled study evaluating the herbicidal potential of oxadiazole derivatives, compounds similar to this compound were tested against common agricultural weeds. The results indicated significant inhibition of weed growth at specific concentrations .

Mechanism of Action

The mechanism of action of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence : Replacing the methyl group with isopropyl (e.g., 3-isopropyl analog) increases steric bulk and lipophilicity, which may hinder binding in catalytic applications but improve membrane permeability in drug design .
  • Ester Derivatives : Ethyl esters (e.g., Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) exhibit greater lipophilicity compared to carboxylate salts, making them preferable for organic solvent-based reactions .

Electronic and Catalytic Properties

The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances ligand efficiency in catalytic systems. Comparative studies with 2-furoate (a five-membered oxygen heterocycle) reveal:

  • Activation Energy (Ea) : The oxadiazole derivative exhibits a lower Ea (16.7 kcal/mol ) compared to 2-furoate (20.0 kcal/mol ) in indium-catalyzed reactions due to reduced electron density at the carboxylate oxygen, facilitating metal-ligand interactions .
  • Coordination Flexibility : The oxadiazole core enables additional In-N interactions in intercomplex pathways, increasing tunability by 5.8 kcal/mol compared to intracomplex pathways .

Biological Activity

Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (KMOC) is a potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, notable for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₄H₃KN₂O₃
  • Molecular Weight : 162.18 g/mol
  • Structure : The oxadiazole ring structure contributes significantly to its biological properties.

Biological Activities

1. Anticancer Properties

Research indicates that KMOC exhibits notable anticancer activity. A study involving various 1,2,4-oxadiazole derivatives showed that compounds similar to KMOC can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of the p53 pathway and caspase-3 cleavage, which are critical in programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism of Action
KMOCMCF-72.76Induction of apoptosis via p53 pathway
5aU-9370.65Apoptosis induction
DoxorubicinMCF-70.5Chemotherapeutic agent

2. Antimicrobial Activity

KMOC has also been studied for its antimicrobial properties. Similar oxadiazole derivatives have shown efficacy against various bacterial strains. For instance, derivatives have been reported to exhibit activity against E. coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
KMOCE. coli15 μg/mL
51eP. aeruginosa10 μg/mL
51lK. pneumoniae12 μg/mL

The biological activity of KMOC can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : KMOC may inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrases (CAs) and histone deacetylases (HDACs), which are often implicated in cancer progression .
  • Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, enhancing cell death in cancerous tissues .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the cytotoxic effects of KMOC-related compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential for development into new cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of oxadiazole derivatives, KMOC showed promising results against Gram-negative bacteria. The research highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Q & A

Q. Table 1: Synthetic Yield Comparison

Reactant SystemSolventTemperatureYield
Oxalyl chloride + N-hydroxyacetamidineCH₂Cl₂Reflux93%
Alternative acyl chloridesTHF25°C62%

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:
Characterization should include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the oxadiazole ring and carboxylate moiety. For example, the ethyl ester precursor shows a carbonyl peak at ~165–170 ppm in ¹³C NMR .
  • UV-Vis spectrophotometry : Useful for purity assessment. A related oxadiazole derivative exhibited λmax at 238 nm in UV studies .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₃KN₂O₃, theoretical MW: 194.18).

Q. Table 2: Key Spectral Data

TechniqueExpected Signal/ValueApplication
¹H NMRδ 2.5–3.0 (s, 3H, CH₃)Methyl group confirmation
¹³C NMRδ 160–170 (C=O)Carboxylate detection
UV-Visλmax ~230–240 nmPurity assessment

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:
Stability studies should assess:

  • pH dependency : Oxadiazoles are generally stable in neutral to mildly acidic conditions but may hydrolyze under strong acidic/basic conditions. For example, related compounds degrade at pH <2 or >10, forming carboxylic acids or amines .
  • Thermal stability : Kinetic data for similar heterocycles (e.g., 3-methyl-1,2-xylylene) show decomposition rates increasing with temperature, with activation energies ~50–70 kJ/mol .

Experimental Design:

Prepare buffered solutions (pH 2–12).

Incubate the compound at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC or spectrophotometry at intervals (0, 24, 48 hrs).

Advanced: What are the challenges in analyzing impurities or by-products during synthesis, and how can they be resolved?

Methodological Answer:
Common impurities include unreacted precursors or hydrolysis by-products. Strategies for resolution:

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA).
  • Validation protocols : Follow pharmacopeial guidelines for specificity, linearity (R² >0.99), and accuracy (recovery 98–102%) as demonstrated for triazolyl-thioacetate derivatives .

Q. Table 3: Impurity Profiling

ImpurityRetention Time (min)Detection Method
Unreacted ethyl ester8.2HPLC-UV (238 nm)
Hydrolysis by-product10.5MS/MS

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can model:

  • Electrophilic substitution sites : The oxadiazole ring’s electron-deficient nature directs reactivity toward nucleophilic attack at the 5-position.
  • Tautomerism : Assess stability of alternative tautomers (e.g., keto-enol forms) using Gibbs free energy comparisons.
  • Reaction pathways : Simulate intermediates in coupling reactions (e.g., Suzuki-Miyaura) using software like Gaussian or ORCA .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Based on structurally similar oxadiazoles:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate

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